2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylcarbamoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-8-3-1-7(2-4-8)5-12-10(16)13-6-9(14)15/h1-4H,5-6H2,(H,14,15)(H2,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEAHIKDHMOKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid typically involves the reaction of 4-chlorobenzylamine with glycine in the presence of a coupling agent such as carbonyldiimidazole (CDI). The reaction is carried out in an organic solvent like dichloromethane under mild conditions. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
a) 2-{[(4-Bromophenyl)carbamoyl]amino}acetic Acid (CAS 3744-13-6)
- Structure : Bromine replaces chlorine at the phenyl para-position.
- Molecular Weight : 273.09 g/mol vs. ~256.67 g/mol (target compound).
- Applications : Used in peptide mimetics and kinase inhibition studies.
b) 2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic Acid (CAS 338421-43-5)
- Structure : Dichlorophenyl group with a sulfanyl linkage.
- Key Differences :
- Molecular Weight : 308.18 g/mol.
Stereochemical Variants and Derivatives
a) (S)-2-Amino-2-(4-chlorophenyl)acetic Acid ()
- Structure : Stereospecific S-enantiomer of the glycine backbone.
- Biological Relevance : Enantiomers may exhibit divergent receptor binding; for example, S-configuration could enhance affinity for chiral targets like G-protein-coupled receptors .
- Applications : Precursor in asymmetric synthesis of pharmaceuticals.
b) Methyl 2-Amino-2-(4-chlorophenyl)acetate ()
- Structure : Methyl ester derivative.
- Key Differences: Esterification increases lipophilicity (log k ~1.2 vs. ~0.8 for the acid).
Complex Structural Analogs
a) 2-[[2-[[2-[3-(4-Chlorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]acetyl]amino]acetic Acid (CAS 859860-86-9)
- Structure: Fused chromenone ring system with multiple substituents.
- Molecular Weight : 496.9 g/mol vs. ~256.67 g/mol (target compound).
- Implications : Increased molecular complexity may enhance target selectivity but reduce bioavailability due to higher topological polar surface area (135 Ų vs. ~70 Ų for simpler analogs) .
b) 2-[Methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic Acid Hydrochloride ()
- Structure : Branched alkyl chain and tertiary amine.
- Key Differences: Hydrochloride salt improves solubility.
Table 1: Key Properties of 2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic Acid and Analogs
| Compound Name | Molecular Weight (g/mol) | log k (HPLC) | Hydrogen Bond Donors | Key Substituents |
|---|---|---|---|---|
| Target Compound | 256.67 | 1.05* | 3 | 4-Cl-Benzyl, urea |
| 2-{[(4-Bromophenyl)carbamoyl]amino}acetic Acid | 273.09 | 1.20 | 3 | 4-Br-Benzyl, urea |
| (S)-2-Amino-2-(4-chlorophenyl)acetic Acid | 201.62 | 0.75 | 2 | 4-Cl-Benzyl, S-configuration |
| Methyl 2-Amino-2-(4-chlorophenyl)acetate | 215.66 | 1.18 | 1 | 4-Cl-Benzyl, methyl ester |
| 2-((2-[(2,4-Dichlorobenzyl)amino]...)acetic Acid | 308.18 | 1.35 | 3 | 2,4-diCl-Benzyl, sulfanyl |
*Estimated based on structural analogs.
Biological Activity
2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid, also known as a derivative of amino acids with potential therapeutic applications, has garnered attention in recent research for its biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl group and a carbamoyl moiety that may influence its interaction with biological systems.
The biological activity of 2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit enzyme activity, disrupt cellular processes, and interfere with DNA synthesis. Such actions can lead to various pharmacological effects, including antimicrobial and anticancer activities .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of similar structures have demonstrated significant inhibition against various bacterial strains. In one study, compounds related to 2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid exhibited minimum inhibitory concentrations (MICs) as low as 6.5 µg/ml against Staphylococcus aureus .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays. For example, related derivatives have shown cytotoxic effects against human glioblastoma and breast cancer cell lines, suggesting that modifications in the structure can enhance their efficacy against cancer cells . The structure-activity relationship (SAR) studies indicate that the presence of specific substituents can significantly influence the compound's potency.
Study 1: Enzyme Inhibition
A comparative study evaluated the enzyme inhibition capabilities of various carbamate derivatives, including those similar to 2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid. The results indicated that certain derivatives exhibited stronger inhibition against acetylcholinesterase (AChE), with IC50 values ranging from 38.98 µM to over 90 µM . This suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.
Study 2: Antioxidative Activity
Another study assessed the antioxidative properties of compounds related to this class. The antioxidant activity was measured using the DPPH radical scavenging method, revealing that some derivatives displayed activities higher than ascorbic acid, indicating their potential use in combating oxidative stress-related diseases .
Data Table: Biological Activity Summary
Q & A
Basic: What are the recommended synthetic routes for 2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid?
Answer:
The synthesis typically involves a multi-step reaction sequence:
Coupling Reaction : React 4-chlorobenzylamine with an isocyanate precursor (e.g., chloroacetyl isocyanate) to form the carbamoyl intermediate.
Hydrolysis : Treat the intermediate under mild alkaline conditions (e.g., NaOH in aqueous ethanol) to generate the acetic acid moiety.
Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) to isolate the product.
Key parameters include temperature control (<40°C to avoid decomposition) and stoichiometric excess of the isocyanate reagent to ensure complete coupling .
Basic: Which analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy :
- LC-MS : Use electrospray ionization (ESI) in negative mode to detect the molecular ion [M-H]⁻ (expected m/z: ~257.6) and assess purity (>95%) .
- IR Spectroscopy : Identify the amide N-H stretch (~3300 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .
Basic: How can researchers assess purity and detect common impurities?
Answer:
- HPLC : Utilize a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Monitor at 254 nm; impurities often elute earlier due to lower hydrophobicity.
- TLC : Use silica plates with ethyl acetate/hexane (1:1); the compound typically has an Rf ~0.4.
- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values (C: 46.8%, H: 4.3%, N: 10.9%) .
Advanced: How to address solubility challenges in bioactivity assays?
Answer:
- Solvent Screening : Test DMSO (for stock solutions) followed by dilution in PBS (pH 7.4) or cell culture medium. Optimal solubility is typically <10 mM in DMSO.
- Surfactant Use : Add 0.1% Tween-80 or polyethylene glycol (PEG-400) to aqueous buffers to enhance dispersibility.
- pH Adjustment : The carboxylic acid group (pKa ~2.8) allows ionization at physiological pH, improving solubility in polar solvents .
Advanced: What mechanisms underlie its reported bioactivity in medicinal chemistry studies?
Answer:
The compound’s carbamoyl-urea scaffold may act as a:
- Enzyme Inhibitor : Competes with ATP-binding pockets in kinases (e.g., MAPK or PI3K pathways) via hydrogen bonding with the carbamoyl group.
- PROTAC Component : The 4-chlorophenyl moiety enhances binding to E3 ligases (e.g., cereblon), enabling targeted protein degradation (evidenced in PROTAC studies with analogous structures) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core Modifications :
- Replace the 4-chlorophenyl group with other halogens (e.g., 4-fluorophenyl) to study electronic effects.
- Vary the methylene spacer length (e.g., propionic acid vs. acetic acid) to assess steric tolerance.
- Bioisosteres : Substitute the carbamoyl group with sulfonamide or urea to evaluate binding affinity changes.
- In Silico Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., PARP-1) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., 48-hr incubation vs. 24-hr).
- Orthogonal Validation : Confirm IC₅₀ values using both MTT and ATP-based luminescence assays.
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of variability .
Basic: What are the stability considerations for long-term storage?
Answer:
- Storage Conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis of the carbamoyl group.
- Light Sensitivity : Protect from UV exposure (amber vials) to avoid aryl chloride bond cleavage.
- pH Stability : Avoid solutions below pH 2 (risk of decarboxylation) .
Advanced: How to apply computational modeling for binding mode prediction?
Answer:
- Molecular Dynamics (MD) : Simulate the compound in a solvated protein pocket (e.g., GROMACS) to assess conformational flexibility.
- QM/MM Calculations : Optimize the ligand-protein interaction energy at the B3LYP/6-31G* level.
- ADMET Prediction : Use SwissADME to estimate logP (predicted ~1.8) and blood-brain barrier permeability .
Advanced: What are its potential applications in targeted drug delivery systems?
Answer:
- Ligand Conjugation : Attach to nanoparticles (e.g., PLGA) via the carboxylic acid group for pH-sensitive release in tumors.
- Antibody-Drug Conjugates (ADCs) : Use the 4-chlorophenyl group as a linker for payloads targeting HER2 receptors.
- PROTAC Design : Integrate into heterobifunctional molecules to degrade oncoproteins (e.g., BRD4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
